2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

PARP inhibition chemosensitization cancer cell cytotoxicity

NU1085 is a benchmark PARP inhibitor (Ki=6 nM) delivering a 2.5-fold potency improvement over the unsubstituted parent compound through validated para-hydroxy hydrogen-bonding interactions within the PARP catalytic domain. It reliably potentiates temozolomide (2.8-fold) and topotecan (2.9-fold) cytotoxicity across 12 human tumor cell lines, serving as a critical calibration standard bridging veliparib and niraparib. Each batch undergoes rigorous QC to ensure reproducible chemosensitization outcomes in DNA-damaging agent combination studies.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 188106-83-4
Cat. No. B612174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide
CAS188106-83-4
SynonymsNU1085;  NU-1085;  NU 1085.
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N
InChIInChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)
InChIKeyKOUGHMOSYJCJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide (CAS 188106-83-4) – NU1085 PARP Inhibitor for Cancer Research and Chemosensitization Studies


2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as NU1085, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that belongs to the 2-aryl-1H-benzimidazole-4-carboxamide class [1]. The compound exhibits a Ki value of 6 nM against PARP and functions as a resistance-modifying agent that potentiates the cytotoxicity of DNA-damaging chemotherapeutics including temozolomide and topotecan [1][2]. Its mechanism involves inhibition of DNA single-strand break repair, leading to enhanced tumor cell killing when combined with alkylating agents or topoisomerase I inhibitors [3].

Why 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide (NU1085) Cannot Be Replaced by Closely Related Benzimidazole Analogs


Within the 2-aryl-1H-benzimidazole-4-carboxamide class, subtle modifications to the aryl substituent produce dramatic differences in PARP inhibitory potency, cellular cytotoxicity, and chemosensitization capability [1]. For instance, the unsubstituted parent compound (2-phenyl-1H-benzimidazole-4-carboxamide) displays a Ki of 15 nM, whereas the 4-hydroxy analog NU1085 achieves a Ki of 6 nM—a 2.5-fold improvement [1]. Conversely, the 4-hydroxymethyl derivative reaches sub-nanomolar potency (Ki = 1.6 nM) but lacks the specific cytotoxic and potentiation profile of NU1085 [1]. Even within the broader PARP inhibitor landscape, compounds with superficially similar benzimidazole scaffolds such as A-620223 exhibit distinct enzyme potency (Ki = 8 nM), cellular EC50 values, and importantly, oral bioavailability that NU1085 does not possess [2]. These quantitative differences underscore that each benzimidazole carboxamide analog possesses a unique functional fingerprint; substitution without experimental validation risks altered potency, unexpected off-target effects, and irreproducible chemosensitization outcomes [1][2].

Quantitative Differentiation of 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide (NU1085) from Closest Analogs and In-Class Comparators


Direct Head-to-Head Comparison with NU1025: 8-Fold Superior Enzyme Affinity and 5-Fold Higher Potentiating Efficiency

In a direct head-to-head evaluation across 12 human tumor cell lines, NU1085 (Ki = 6 nM) demonstrated an 8-fold higher affinity for PARP compared to NU1025 (Ki = 48 nM) [1]. Functionally, 10 μM NU1085 achieved potentiation of growth inhibition and cytotoxicity equivalent to that observed with 50 μM NU1025, representing a 5-fold reduction in the required concentration [1]. Furthermore, NU1085 alone exhibited 3-fold greater intrinsic cytotoxicity, with LC50 values ranging from 83 to 94 μM, in contrast to NU1025 which showed minimal single-agent cytotoxicity (LC50 > 900 μM) [1].

PARP inhibition chemosensitization cancer cell cytotoxicity

SAR-Based Comparison with Parent Compound: 2.5-Fold Potency Gain from 4-Hydroxy Substitution

Within the same 2-aryl-1H-benzimidazole-4-carboxamide series, the unsubstituted parent 2-phenyl analog (compound 23) exhibits a Ki of 15 nM [1]. The addition of a para-hydroxy group to the phenyl ring in NU1085 (compound 45) reduces the Ki to 6 nM, representing a 2.5-fold improvement in PARP inhibitory potency [1]. This gain is attributed to an additional hydrogen-bonding interaction with the PARP catalytic domain, as elucidated by co-crystallization studies of the closely related 2-(3-methoxyphenyl) analog [1].

structure-activity relationship PARP-1 inhibitor design medicinal chemistry

Comparative PARP Inhibitory Potency Against Clinical-Stage Benzimidazole Carboxamide A-620223 (ABT-472)

NU1085 (Ki = 6 nM) demonstrates slightly superior enzyme inhibitory potency compared to the preclinical candidate A-620223 (Ki = 8 nM), a 1.3-fold difference in Ki [1][2]. However, A-620223 was specifically optimized for oral bioavailability and exhibits an EC50 of 3 nM in whole-cell PARP assays, whereas NU1085 was developed primarily as a tool compound for in vitro chemosensitization studies and lacks documented oral bioavailability or in vivo pharmacokinetic characterization [2].

PARP inhibitor benchmarking drug development enzyme kinetics

Quantified Chemosensitization: 2.8- to 2.9-Fold Potentiation of Temozolomide and Topotecan Cytotoxicity

In A2780 ovarian cancer cells, co-treatment with NU1085 enhanced the cytotoxicity of temozolomide by 2.8-fold and topotecan by 2.9-fold [1]. This potentiation was achieved at concentrations of NU1085 that were not inherently cytotoxic [1]. In a broader panel of 12 human tumor cell lines spanning lung, colon, ovary, and breast cancers, NU1085 (10 μM) potentiated temozolomide growth inhibition by 1.5- to 4-fold and topotecan growth inhibition by 1- to 5-fold, with efficacy independent of p53 status [2].

chemosensitization combination therapy A2780 ovarian cancer

Comparative Cellular Cytotoxicity: 3-Fold Higher Single-Agent Cytotoxicity Than NU1025

In a direct comparative study, NU1085 exhibited significantly higher single-agent cytotoxicity than NU1025 across a panel of human tumor cell lines [1]. The LC50 values for NU1085 ranged from 83 to 94 μM, whereas NU1025 displayed LC50 values exceeding 900 μM, representing an approximate 10-fold difference in cytotoxic potency [1]. Notably, the concentrations of NU1085 required for chemosensitization (≤10 μM) were substantially lower than its intrinsic cytotoxic concentrations, establishing a safe functional window for combination studies [1].

single-agent cytotoxicity LC50 cancer cell lines

Cross-Class Comparison with Clinical PARP Inhibitors: Contextual Positioning of NU1085 Potency

When benchmarked against clinically approved PARP inhibitors, NU1085 (Ki = 6 nM) [1] occupies an intermediate potency position: it is approximately 4.6-fold less potent than talazoparib (Ki = 0.5 nM), 4.6-fold less potent than olaparib (Ki = 1.3 nM), but 1.6-fold more potent than veliparib (Ki = 3.7 nM) and 1.3-fold more potent than niraparib (Ki = 7.9 nM) as measured under standardized in vitro enzyme assay conditions [2]. This positioning underscores that NU1085 provides sufficient target engagement for robust in vitro chemosensitization without the advanced pharmacokinetic optimization characteristic of clinical-stage compounds.

PARP inhibitor benchmarking clinical candidates enzyme affinity

Recommended Research and Industrial Application Scenarios for 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide (NU1085)


In Vitro PARP Inhibition and Enzyme Kinetics Reference Standard

NU1085 (Ki = 6 nM) serves as a well-characterized reference inhibitor for PARP enzymatic assays, with extensive published SAR data enabling its use as a calibration standard for benchmarking novel PARP inhibitors [1]. Its potency positions it between veliparib and niraparib, making it a suitable comparator for hit-to-lead optimization campaigns targeting the benzimidazole carboxamide chemotype [2].

Chemosensitization Studies with Temozolomide or Topotecan in Human Cancer Cell Lines

NU1085 reliably potentiates the cytotoxicity of temozolomide (2.8-fold) and topotecan (2.9-fold) in A2780 ovarian cancer cells and across a panel of 12 human tumor cell lines [1][2]. It is specifically suited for in vitro combination studies where PARP inhibition is employed to overcome DNA repair-mediated resistance to alkylating agents and topoisomerase I inhibitors.

Structure-Activity Relationship (SAR) Studies of Benzimidazole Carboxamide PARP Inhibitors

As a key member of the 2-aryl-1H-benzimidazole-4-carboxamide series, NU1085 provides a critical data point for understanding the impact of para-hydroxy substitution on PARP affinity, demonstrating a 2.5-fold improvement over the unsubstituted parent compound [1]. It is a benchmark compound for medicinal chemistry programs exploring hydrogen-bonding interactions within the PARP catalytic domain.

Comparative Pharmacology Studies Differentiating PARP Inhibitor Profiles

NU1085 has been directly compared to NU1025 in head-to-head studies, revealing an 8-fold difference in Ki, a 5-fold difference in functional potentiation concentration, and a >10-fold difference in single-agent cytotoxicity [1]. It is ideally suited for studies designed to elucidate the differential cellular pharmacology of PARP inhibitors with varying potencies and cytotoxic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.